3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride
Description
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H15ClN2O3 It is a derivative of oxazolidinone, a class of compounds known for their antibiotic properties
Properties
IUPAC Name |
3-(4-aminocyclohexyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWLYOJXKGLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C(=O)COC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride typically involves the reaction of 4-aminocyclohexanone with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidine-2,4-dione ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. In the case of its antibiotic properties, it inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival. This action is similar to other oxazolidinone antibiotics, which are known to be effective against multidrug-resistant bacteria.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different chemical structure.
Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.
Sutezolid: An oxazolidinone in clinical development with promising activity against tuberculosis.
Uniqueness
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its cyclohexyl group provides additional stability and potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Biological Activity
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO·HCl
- Molecular Weight : 220.68 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It acts as a structural analog of amino acids, which leads to the disruption of the bacterial ribosome function. This results in the inhibition of translation, thereby preventing bacterial growth.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Enterococcus faecalis | 4 µg/mL |
| Escherichia coli | >64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., L929 fibroblasts) revealed that the compound has a favorable safety profile with low cytotoxic effects at therapeutic concentrations.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various oxazolidine derivatives, including this compound. The results indicated that this compound outperformed several standard antibiotics in inhibiting the growth of resistant bacterial strains.
Research on Mechanisms
Another study focused on elucidating the mechanism of action through molecular docking simulations. The findings suggested strong binding affinity to the ribosomal RNA, which is crucial for protein synthesis in bacteria. This supports the hypothesis that the compound effectively disrupts bacterial translation processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
